1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene
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Overview
Description
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[221]hepta-2,5-diene is a unique organoboron compound characterized by its bicyclic structure and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of a suitable boron precursor with phenyl-substituted cycloalkenes. One common method is the double radical trans-hydroboration of benzo[3,4]cyclododec-3-ene-1,5-diyne with an N-heterocyclic carbene borane . This reaction is carried out under controlled conditions, often requiring elevated temperatures (e.g., 150°C) to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, scaling up the synthesis, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Various halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can introduce a variety of functional groups onto the phenyl rings.
Scientific Research Applications
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds and as a reagent in organic transformations.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the boron atom and phenyl groups. The boron center can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the phenyl groups can undergo electrophilic aromatic substitution, allowing for further functionalization of the compound .
Comparison with Similar Compounds
Similar Compounds
Boranorcaradiene: A related compound with a similar boron-containing bicyclic structure.
Cycloalkanes: Compounds with similar ring structures but lacking the boron atom.
Phenyl-substituted boranes: Compounds with phenyl groups attached to a boron center but without the bicyclic structure.
Uniqueness
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[221]hepta-2,5-diene is unique due to its combination of a boron atom within a bicyclic framework and multiple phenyl groups
Properties
CAS No. |
56859-33-7 |
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Molecular Formula |
C48H35B |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
1,2,3,4,5,6,7-heptakis-phenyl-7-borabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C48H35B/c1-8-22-36(23-9-1)43-44(37-24-10-2-11-25-37)48(41-32-18-6-19-33-41)46(39-28-14-4-15-29-39)45(38-26-12-3-13-27-38)47(43,40-30-16-5-17-31-40)49(48)42-34-20-7-21-35-42/h1-35H |
InChI Key |
JCZHOKJDRRRABK-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2(C(=C(C1(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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